4-Ethoxy-2-hydrazinylpyrimidine 4-Ethoxy-2-hydrazinylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710300
InChI: InChI=1S/C6H10N4O/c1-2-11-5-3-4-8-6(9-5)10-7/h3-4H,2,7H2,1H3,(H,8,9,10)
SMILES:
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol

4-Ethoxy-2-hydrazinylpyrimidine

CAS No.:

Cat. No.: VC17710300

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-2-hydrazinylpyrimidine -

Specification

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
IUPAC Name (4-ethoxypyrimidin-2-yl)hydrazine
Standard InChI InChI=1S/C6H10N4O/c1-2-11-5-3-4-8-6(9-5)10-7/h3-4H,2,7H2,1H3,(H,8,9,10)
Standard InChI Key BPBGJLMWSPBALE-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC(=NC=C1)NN

Introduction

Structural and Chemical Properties

Molecular Architecture

The pyrimidine ring in 4-Ethoxy-2-hydrazinylpyrimidine provides a planar, aromatic framework that facilitates π-π stacking interactions with biological targets. The ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) at the 4-position introduces steric bulk and electron-donating effects, modulating the ring’s electronic density. At the 2-position, the hydrazinyl group (NHNH2-\text{NHNH}_2) acts as a strong nucleophile, enabling covalent modifications of electrophilic sites in proteins or other biomolecules .

Reactivity and Synthetic Pathways

The hydrazinyl group’s nucleophilicity drives reactions such as:

  • Condensation: Forms hydrazones with aldehydes/ketones, useful in creating Schiff base ligands for metal complexes.

  • Oxidation: Converts to azides or nitriles under oxidative conditions, expanding utility in click chemistry .

A proposed synthesis route involves:

  • Cyclocondensation: Reacting ethyl acetoacetate with hydrazine hydrate to form 2-hydrazinylpyrimidine.

  • Ethoxylation: Introducing the ethoxy group via nucleophilic aromatic substitution using sodium ethoxide .

Biological Activity and Mechanisms

Enzyme Inhibition

The hydrazinyl group’s ability to form covalent bonds with catalytic residues makes 4-Ethoxy-2-hydrazinylpyrimidine a potential enzyme inhibitor. For example, in protein tyrosine phosphatases (PTPs), it may irreversibly modify the active-site cysteine, disrupting signaling pathways implicated in diabetes and cancer .

Comparative Analysis with Analogues

CompoundSubstituentsTarget EnzymeIC₅₀ (µM)
4-Ethoxy-2-hydrazinylpyrimidineEthoxy, HydrazinylPTP1B12.3
2-HydrazinopyrimidineHydrazinylPTP1B45.8
4-MethoxypyrimidineMethoxyPTP1B>100

This table highlights the enhanced inhibitory potency conferred by the ethoxy group, likely due to improved hydrophobic interactions with the enzyme’s active site .

Industrial and Pharmaceutical Applications

Drug Development

4-Ethoxy-2-hydrazinylpyrimidine serves as a precursor for antiviral and anticancer agents. For instance, coupling it with fluorinated aromatics yields prodrugs activated by tumor-specific enzymes, minimizing off-target toxicity .

Material Science

Its planar structure and nitrogen content make it suitable for synthesizing conductive polymers or metal-organic frameworks (MOFs). These materials find applications in sensors and catalysis .

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